tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride
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Overview
Description
tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a triazole ring, and a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-butyl 3-((4-(aminomethyl)piperidin-1-yl)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for applications that require precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2.ClH/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17;/h8,11H,4-7,9,14H2,1-3H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBNNIEWDPYOL-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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